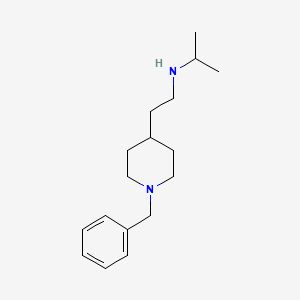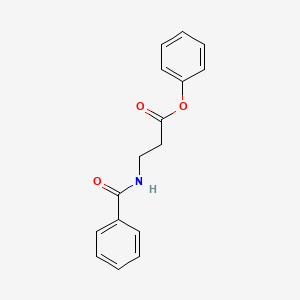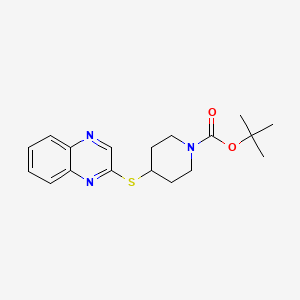
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine: is an organic compound that features a pyridine ring substituted with a phenoxy group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced through a reaction between pinacol and boronic acid derivatives.
Coupling Reaction: The boronate ester is then coupled with a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenoxy group, depending on the reagents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine or phenoxy derivatives.
Substitution: Functionalized phenoxy-pyridine derivatives.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The compound exerts its effects primarily through its boronate ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronate ester facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction, which together enable the coupling process.
類似化合物との比較
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: The uniqueness of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine lies in its specific substitution pattern, which combines the electronic properties of the pyridine ring with the steric and electronic effects of the boronate ester and phenoxy group. This combination makes it particularly effective in cross-coupling reactions and other synthetic applications.
特性
分子式 |
C18H22BNO3 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC名 |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-13-12-16(10-11-20-13)21-15-8-6-14(7-9-15)19-22-17(2,3)18(4,5)23-19/h6-12H,1-5H3 |
InChIキー |
MXCSPSVTLCWJEI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)


![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)








![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
